1-Methylindoline-4-carboxylic acid
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Overview
Description
1-Methylindoline-4-carboxylic acid is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. The indole structure is prevalent in many natural products and pharmaceuticals due to its biological activity. This compound is characterized by a methyl group attached to the nitrogen atom of the indoline ring and a carboxylic acid group at the fourth position.
Mechanism of Action
Target of Action
It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They are often involved in the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives are known to have various biologically vital properties and show potential therapeutic prospects .
Action Environment
It is known that the gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylindoline-4-carboxylic acid can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . Another method involves the reaction of indoline with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. The use of continuous flow reactors and automated systems enhances the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Methylindoline-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated indoline derivatives.
Scientific Research Applications
1-Methylindoline-4-carboxylic acid is widely used in scientific research, particularly in the fields of biochemistry, physiology, pharmacology, and toxicology. It has been utilized to study the effects of drugs on the human body and to investigate the mechanisms of action of various pharmaceuticals. Additionally, it serves as a building block for the synthesis of more complex indole derivatives with potential therapeutic applications .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
1-Methylindole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Indoline-2-carboxylic acid: Similar structure but with the carboxylic acid group at the second position.
Uniqueness: 1-Methylindoline-4-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-methyl-2,3-dihydroindole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLDZPOZKZZFOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677643 |
Source
|
Record name | 1-Methyl-2,3-dihydro-1H-indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168899-63-6 |
Source
|
Record name | 2,3-Dihydro-1-methyl-1H-indole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168899-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2,3-dihydro-1H-indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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